(5-氯噻吩-2-基)(3-(3,4-二氢异喹啉-2(1H)-基)吡咯烷-1-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

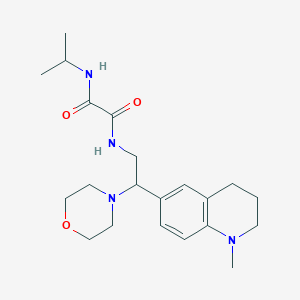

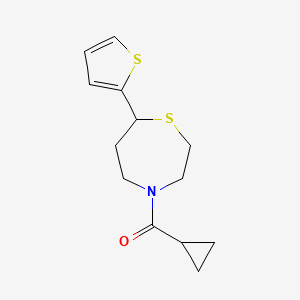

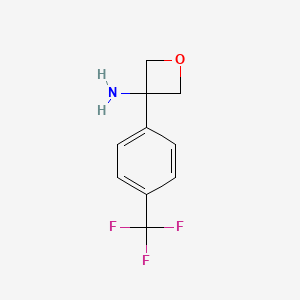

(5-chlorothiophen-2-yl)(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H19ClN2OS and its molecular weight is 346.87. The purity is usually 95%.

BenchChem offers high-quality (5-chlorothiophen-2-yl)(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-chlorothiophen-2-yl)(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

光化学取代机制

Castellano 等人 (1975) 的研究探讨了包括异喹啉衍生物在内的六元环单氮杂芳香化合物在甲醇中的光化学取代机制。这项研究表明在光化学合成工艺中潜在的应用,其中 (5-氯噻吩-2-基)(3-(3,4-二氢异喹啉-2(1H)-基)吡咯烷-1-基)甲酮可用于通过光化学途径进行高级材料合成或改性 Castellano, A., Catteau, J., & Lablache-Combier, A. (1975). Mechanism of the photochemical substitution of 6-membered ring monoazaaromatic compounds by methanol in neutral and HCl acidified medium. Tetrahedron, 31, 2255-2261.

帕金森病中 PET 成像的合成

Wang 等人 (2017) 对 [11C]HG-10-102-01 的合成进行了研究,这是一种用于帕金森病中 LRRK2 酶成像的新型潜在 PET 示踪剂。尽管具体的化学化合物有所不同,但所讨论的方法和化学合成策略可以为 (5-氯噻吩-2-基)(3-(3,4-二氢异喹啉-2(1H)-基)吡咯烷-1-基)甲酮 等复杂分子的合成和神经影像或其他诊断应用提供见解 Wang, M., Gao, M., Xu, Z., & Zheng, Q. (2017). Synthesis of [11C]HG-10-102-01 as a new potential PET agent for imaging of LRRK2 enzyme in Parkinson's disease. Bioorganic & Medicinal Chemistry Letters, 27(6), 1351-1355.

酶促反应诱导的构型变化

Li 等人 (2011) 提供了对甲醇脱氢酶中辅基 PQQ 的酶促反应诱导的构型变化的迷人见解,说明了酶和底物之间的复杂相互作用。这项研究可能与理解 (5-氯噻吩-2-基)(3-(3,4-二氢异喹啉-2(1H)-基)吡咯烷-1-基)甲酮如何在生物系统中相互作用有关,可能为开发靶向酶的疗法或生化工具奠定基础 Li, J., Gan, J., Mathews, F., & Xia, Z. (2011). The enzymatic reaction-induced configuration change of the prosthetic group PQQ of methanol dehydrogenase. Biochemical and Biophysical Research Communications, 406(4), 621-6.

作用机制

Pyrrolidine Scaffold

The pyrrolidine ring is a common feature in many biologically active compounds . This five-membered nitrogen heterocycle is often used by medicinal chemists to develop compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .

属性

IUPAC Name |

(5-chlorothiophen-2-yl)-[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2OS/c19-17-6-5-16(23-17)18(22)21-10-8-15(12-21)20-9-7-13-3-1-2-4-14(13)11-20/h1-6,15H,7-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDQCFKHBVKIETQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2CCC3=CC=CC=C3C2)C(=O)C4=CC=C(S4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-chlorothiophen-2-yl)(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)methanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(2-(methylthio)phenyl)azetidine-3-carboxamide](/img/structure/B2520144.png)

![7-Chloro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B2520149.png)

![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2520151.png)

![N-([2,3'-bipyridin]-5-ylmethyl)thiophene-2-carboxamide](/img/structure/B2520155.png)

![3-((6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2520157.png)

![N-(4-Chlorophenyl)-2-({5-methyl-[1,2,4]triazolo[4,3-A]quinolin-1-YL}sulfanyl)acetamide](/img/structure/B2520158.png)